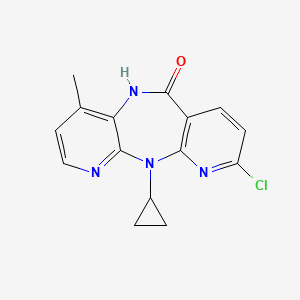

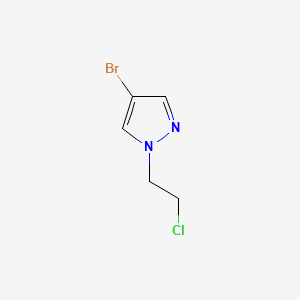

4-bromo-1-(2-chloroethyl)-1H-pyrazole

概要

説明

科学的研究の応用

Biomedical Applications

The compound 4-bromo-1-(2-chloroethyl)-1H-pyrazole can be used in biomedical applications. It can be involved in the Michaelis–Arbuzov reaction, which is a notable reaction for the formation of the phosphorus–carbon (P–C) bond . Compounds bearing the P–C bond have important pharmacological, biochemical, and toxicological properties . For instance, certain examples of such applications include the development of alkylphosphonofluoridates as serine hydrolase inhibitors and activity-based probes, and the P–C containing antiviral and anticancer agents .

Synthesis of Mono- and Bis(pyrazolyl)- Ethyl Selenides

4-bromo-1-(2-chloroethyl)-1H-pyrazole can be used in the multistage synthesis of mono- and bis(pyrazolyl)- ethyl selenides . This involves the reaction of 4-bromo-1-(2-chloroethyl)-1H-pyrazole with PhSeNa or Na 2 Se formed in situ .

Preparation of 1,4′-Bipyrazoles

4-bromo-1-(2-chloroethyl)-1H-pyrazole can be used as a starting material in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are a class of compounds that have various applications in the field of organic synthesis and medicinal chemistry.

Preparation of Solid Hexacoordinate Complexes

4-bromo-1-(2-chloroethyl)-1H-pyrazole can be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in the field of coordination chemistry and materials science.

Inhibition of Oxidative Phosphorylation

4-bromo-1-(2-chloroethyl)-1H-pyrazole is reported to inhibit the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy dependent and independent calcium uptake . This property can be utilized in the study of cellular metabolism and energy production.

Mutagenicity Studies

The mutagenicity of 4-bromo-1-(2-chloroethyl)-1H-pyrazole has been tested using the L-arabinose forward mutation assay of Salmonella typhimurium . This can be useful in genetic research and understanding the effects of various compounds on DNA mutations.

作用機序

Target of Action

Similar compounds are known to participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of 4-bromo-1-(2-chloroethyl)-1H-pyrazole can be inferred from the general mechanism of Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that suzuki–miyaura cross-coupling reactions are key in the synthesis of many organic compounds .

Result of Action

The result of the action of 4-bromo-1-(2-chloroethyl)-1H-pyrazole is likely the formation of a new carbon–carbon bond via a Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 4-bromo-1-(2-chloroethyl)-1H-pyrazole, like other compounds involved in Suzuki–Miyaura cross-coupling reactions, can be influenced by various environmental factors . These reactions are known for their mild and functional group tolerant reaction conditions , suggesting that they can occur in a variety of environments.

特性

IUPAC Name |

4-bromo-1-(2-chloroethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFUQFJPUMIBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680208 | |

| Record name | 4-Bromo-1-(2-chloroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1-(2-chloroethyl)-1H-pyrazole | |

CAS RN |

663941-72-8 | |

| Record name | 4-Bromo-1-(2-chloroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Methano-1H-isoindole,octahydro-3a-methyl-,[3aS-(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/no-structure.png)

![1-(6-(1-Hydroxyallyl)benzo[d][1,3]dioxol-5-yl)-2-(trimethylsilyl)ethan-1-one](/img/structure/B584982.png)

![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8](/img/structure/B584983.png)

![4-Methoxy-3-formyl-2H-benzo[h]chromene](/img/structure/B584986.png)

![4-[2-[[2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol](/img/structure/B584987.png)